4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine
Description
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12-13(2)17-10-18-16(12)23-9-14-4-6-22(7-5-14)8-15-20-19-11-21(15)3/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHKVICCGLUHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=NN=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole nucleus are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule.
Biological Activity
The compound 4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine represents a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities. Pyrimidines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article aims to summarize the biological activity of the specified compound based on existing literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core substituted with a triazole moiety and a piperidine ring, which may contribute to its biological activity.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant activity against various bacterial strains. For instance:
- In vitro studies have shown that certain pyrimidine derivatives are effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Activity Against | Reference |
|---|---|---|
| Pyrimidine Derivative A | E. coli | |
| Pyrimidine Derivative B | S. aureus | |
| Compound C | B. subtilis |
Antiviral Activity
Pyrimidines have also demonstrated antiviral properties. The literature suggests that similar compounds can inhibit viral replication in various models, including those targeting HIV and herpes viruses . The mechanism often involves interference with nucleic acid synthesis or viral enzyme activity.
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been documented in several studies. Compounds with structural similarities to the target compound have shown promise in inhibiting cancer cell proliferation in vitro:
- IC50 values for growth inhibition in cancer cell lines have been reported as low as 0.79 µM for certain pyrimidine derivatives . This suggests a potent effect that warrants further investigation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | CFPAC-1 (pancreatic cancer) | 0.79 | |
| Compound E | HeLa (cervical cancer) | 0.95 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity:
- Substituents: Electron-withdrawing groups tend to increase antimicrobial activity by stabilizing the transition state during enzymatic reactions.
- Linkers: The nature of the linker between the pyrimidine and other moieties (like triazoles or piperidines) can significantly affect solubility and bioavailability.
- Functional Groups: The presence of functional groups such as methoxy or methyl groups has been linked to improved interaction with biological targets.
Case Study 1: Antimicrobial Efficacy
A study conducted by Nagaraj and Reddy synthesized novel pyrimidine derivatives and evaluated their antimicrobial efficacy against various pathogens. The results indicated that certain modifications led to enhanced activity against E. coli and S. aureus, highlighting the importance of structural optimization .
Case Study 2: Anticancer Potential
Research published in Molecules examined bis-pyrrolo[2,3-d]pyrimidines for their antiproliferative effects against pancreatic adenocarcinoma cells. These findings suggest that structural analogs of pyrimidines could serve as leads for developing new anticancer agents .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Recent studies have focused on synthesizing derivatives of pyrimidine and triazole frameworks due to their promising pharmacological profiles. For instance, the synthesis of compounds containing triazole moieties has been linked to enhanced antimicrobial and anticancer properties. The compound has been synthesized through a multi-step process involving piperidine and triazole derivatives, leading to significant biological evaluations.
Antimicrobial Activity
A study evaluating various pyrimidine derivatives showed that compounds with triazole substitutions exhibited notable antimicrobial activity. In vitro tests demonstrated that several derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics. The compound 4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine was among those tested for its efficacy against common bacterial strains.
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| 4a | 50 | Moderate |
| 4b | 25 | High |
| Target Compound | 30 | High |
Anticancer Potential
The anticancer potential of this compound has been evaluated against various cancer cell lines. In a study conducted at the National Cancer Institute (NCI), several pyrimidine derivatives were screened against 60 different human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects.
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| HOP-92 (NSCLC) | 10 | Target Compound |
| MCF7 (Breast Cancer) | 15 | Target Compound |
| HeLa (Cervical) | 12 | Target Compound |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Anticonvulsant Activity
In addition to its antimicrobial and anticancer properties, the anticonvulsant activity of this compound has been assessed using the maximal electroshock (MES) test model. Compounds derived from similar structures have shown promising results in reducing seizure activity.
| Compound | MES Activity (Comparison with Phenytoin) |
|---|---|
| Target Compound | Comparable efficacy at 30 min post-administration |
This suggests that the compound may be a candidate for further development in treating epilepsy or other seizure disorders.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 4,5-dimethyl-6-((1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-yl)methoxy)pyrimidine?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. A common approach includes:
- Step 1 : Preparation of the piperidine-triazole intermediate via alkylation of 4-methyl-4H-1,2,4-triazole with a piperidin-4-ylmethyl halide .
- Step 2 : Functionalization of the pyrimidine core by introducing methoxy and methyl groups at positions 4, 5, and 6 through nucleophilic substitution or condensation reactions .
- Step 3 : Coupling the triazole-piperidine moiety to the pyrimidine scaffold using Mitsunobu or SN2 reactions under controlled pH and temperature .
- Validation : Monitor intermediates via TLC and characterize using -NMR and LC-MS to confirm regioselectivity .
Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- -NMR : Key signals include the singlet for the triazole methyl group (~δ 3.8 ppm), piperidine methine protons (δ 2.5–3.2 ppm), and pyrimidine aromatic protons (δ 6.5–7.0 ppm). Overlapping signals may require 2D-COSY or HSQC for resolution .
- IR : Confirm the presence of C-O-C (methoxy) stretches at ~1250 cm and triazole C=N at ~1600 cm .
- Contradictions : Discrepancies in integration ratios may indicate incomplete alkylation or byproducts; repeat synthesis with purified intermediates .
Advanced Research Questions
Q. What strategies optimize reaction yields during the coupling of triazole-piperidine and pyrimidine moieties?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the methoxy group .
- Catalysis : Employ Pd-mediated cross-coupling or phase-transfer catalysts to reduce side reactions .
- Temperature Control : Maintain reflux conditions (80–100°C) for SN2 reactions but avoid overheating to prevent triazole decomposition .
- Yield Analysis : Compare yields under varying conditions (e.g., 45–72% in DMF vs. 30–50% in THF) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or cytochrome P450). Focus on hydrogen bonding between the triazole ring and active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Cross-reference with experimental IC values from enzyme inhibition assays .
Q. What experimental designs address contradictions in reported bioactivity data?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 or HeLa) and control for batch-to-buffer variability in cytotoxicity assays .
- Dose-Response Curves : Generate 8-point IC curves with triplicate measurements to identify outliers .
- Mechanistic Studies : Combine Western blotting (e.g., apoptosis markers) with transcriptomics to resolve conflicting mechanisms of action .
Stability and Characterization Challenges
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC for degradation products (e.g., hydrolysis of the methoxy group) .
- Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (>200°C suggests suitability for long-term storage) .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation using UV-Vis spectroscopy .
Theoretical Frameworks
Q. Which conceptual frameworks guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the pyrimidine and triazole rings. For example, replacing methyl with ethyl groups alters steric hindrance and logP .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at positions 4 and 6) using MOE or Discovery Studio .
- Hypothesis Testing : Validate predictions via parallel synthesis and high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
